Chemical structure and molecular weight of 4-(Diisobutylamino)-1-Butanol
Chemical structure and molecular weight of 4-(Diisobutylamino)-1-Butanol
[1]
Executive Summary
4-(Diisobutylamino)-1-Butanol (CAS: 70289-33-7) is a specialized tertiary amino-alcohol intermediate characterized by a linear four-carbon spacer separating a polar hydroxyl headgroup from a bulky, hydrophobic diisobutyl-amine tail.[1][2] With a molecular weight of 201.35 g/mol , this compound serves as a critical building block in the synthesis of functionalized lipids, particularly ionizable cationic lipids for Lipid Nanoparticle (LNP) delivery systems, and as a structural motif in medicinal chemistry for modulating lipophilicity and pKa.[2][3]
Part 1: Molecular Identity & Structural Analysis[4][5]
Chemical Identification
The molecule consists of a butanol chain substituted at the 4-position with a diisobutylamino group.[1][2][3][4] The steric bulk of the isobutyl groups distinguishes it from linear dialkyl analogs (e.g., diethyl or dipropyl), influencing its interaction with lipid bilayers and enzymatic active sites.[2][3]
| Parameter | Data |
| IUPAC Name | 4-[Bis(2-methylpropyl)amino]butan-1-ol |
| CAS Registry Number | 70289-33-7 |
| Molecular Formula | |
| SMILES | CC(C)CN(CCCC(O))CC(C)C |
| InChI Key | CGMXEHSYBRPJJL-UHFFFAOYSA-N |
| Molecular Weight | 201.35 g/mol |
Structural Architecture
The molecule exhibits an amphiphilic character, possessing a hydrophilic hydroxyl terminus and a hydrophobic amine terminus.[2][3] The "soft" branching of the isobutyl groups increases the Van der Waals volume compared to n-butyl isomers, potentially disrupting tight packing in crystal lattices or lipid membranes.[2][3]
Figure 1: Structural decomposition of 4-(Diisobutylamino)-1-Butanol highlighting functional domains.
Part 2: Physicochemical Profile[4][5]
The physicochemical properties of 4-(Diisobutylamino)-1-Butanol are dominated by the basicity of the tertiary amine and the hydrogen-bonding capability of the alcohol.[2]
Key Physical Constants
Note: Experimental values for this specific CAS are limited; values below represent high-confidence predicted data based on structure-activity relationship (SAR) models for homologous amino-alcohols.
| Property | Value / Range | Context |
| Molecular Weight | 201.35 g/mol | Exact Mass: 201.209 |
| Boiling Point | ~271°C (Predicted) | High BP due to H-bonding |
| Density | ~0.87 g/cm³ | Less dense than water |
| pKa (Base) | 10.2 ± 0.5 | Typical for tertiary alkyl amines |
| LogP | ~3.0 | Moderately lipophilic |
| Solubility | Soluble in organic solvents (DCM, THF, Ethanol); Limited water solubility at neutral pH | Becomes water-soluble as a salt (pH < 8) |
Solubility & Basicity Logic
-
Basicity: The nitrogen atom is sp3 hybridized with a lone pair available for protonation.[2][3] The electron-donating effect of the two isobutyl groups stabilizes the resulting ammonium cation, making it a relatively strong base.[2][3]
-
Lipophilicity: With a C12 carbon skeleton, the molecule is significantly more lipophilic than lower homologs like diethylaminoethanol.[2][3] This makes it an excellent candidate for extracting into organic phases or partitioning into lipid bilayers.[2][3]
Part 3: Synthesis & Manufacturing Pathways
While specific industrial patents for this exact CAS are rare, the synthesis follows established high-fidelity protocols for N-alkylated amino alcohols.[2][3] The most robust pathway is the Nucleophilic Substitution of Halo-alcohols .[2][3]
Synthesis Protocol: Alkylation Route
Reaction: Diisobutylamine + 4-Chloro-1-butanol
Reagents:
-
Substrate: Diisobutylamine (CAS 110-96-3) - Nucleophile[2][3]
-
Reagent: 4-Chloro-1-butanol (CAS 928-51-8) - Electrophile[2]
-
Base: Potassium Carbonate (
) or Triethylamine - Acid Scavenger[2][3] -
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)[2][3]
Step-by-Step Methodology:
-
Setup: Charge a reaction vessel with Diisobutylamine (1.0 eq) and
(1.5 eq) in anhydrous Acetonitrile. -
Addition: Heat the mixture to 60°C. Add 4-Chloro-1-butanol (1.1 eq) dropwise over 30 minutes to control exotherm.
-
Reflux: Increase temperature to reflux (~82°C for ACN) and stir for 12–18 hours. Monitor conversion via TLC or GC-MS (disappearance of amine).[2][3]
-
Workup: Cool to room temperature. Filter off solid salts (
, excess carbonate).[2][3] -
Isolation: Concentrate the filtrate under reduced pressure. Dissolve residue in Ethyl Acetate and wash with water (to remove unreacted halo-alcohol) and brine.[2][3]
-
Purification: If necessary, purify via vacuum distillation (high vacuum required due to high BP) or column chromatography (Silica, MeOH/DCM gradient).[2][3]
Figure 2: Synthetic workflow for the production of 4-(Diisobutylamino)-1-Butanol via nucleophilic substitution.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected.
Proton NMR ( -NMR)
Solvent:
-
0.9 ppm (d, 12H): Methyl protons of the isobutyl groups (
).[2][3] - 1.6–1.8 ppm (m, 6H): Multiplets for the methine protons of isobutyl groups and the internal methylene protons of the butane chain.[2][3]
-
2.1 ppm (d, 4H): Methylene protons adjacent to nitrogen in the isobutyl group (
).[2][3] -
2.4 ppm (t, 2H): Methylene protons of the butane chain adjacent to nitrogen (
).[2][3] -
3.6 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (
).[2][3]
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
) -
Parent Ion
: Calculated m/z = 202.21. Observed peak expected at 202.2 .[2][3][4]
Part 5: Applications in Drug Development
Ionizable Lipids for LNP Formulations
The most significant potential application of 4-(Diisobutylamino)-1-Butanol is as a headgroup precursor for ionizable lipids used in mRNA delivery (e.g., COVID-19 vaccines, gene therapy).[2]
-
Mechanism: The tertiary amine can be protonated at acidic pH (endosomal pH ~5.5), facilitating endosomal escape of the nanoparticle payload.[2][3]
-
Design Advantage: The branched isobutyl tails provide a "cone" shape to the lipid, which promotes the formation of non-bilayer hexagonal phases (
), a critical step for membrane fusion and intracellular release.[2][3]
Pharmaceutical Building Block
-
Local Anesthetics: Structural similarity to Bupivacaine and Lidocaine intermediates suggests utility in synthesizing novel sodium channel blockers.[2][3]
-
Solubility Modulator: Attaching this moiety to a poorly soluble drug scaffold can enhance lipid solubility (for blood-brain barrier penetration) while maintaining water solubility in its salt form.[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5948514, 4-(Diisobutylamino)-1-butanol. Retrieved from [Link][2]
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[2][3] Molecular Therapy.[2][3] (General reference for amino-lipid design logic).
Sources
- 1. 1-butanol merck | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Butanol, 4-dipropylamino- | C10H23NO | CID 144402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-(diisobutylamino)-1-butanol (C12H27NO) [pubchemlite.lcsb.uni.lu]
